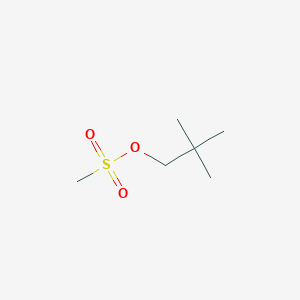
Tetrafluorobenzene-1,3-diol
Descripción general
Descripción
Tetrafluorobenzene-1,3-diol (TFB-1,3-diol) is a fluorinated diol that has been studied extensively in recent years due to its unique properties. It has been found to have a wide range of potential applications in scientific research, ranging from its use as a synthetic intermediate in organic synthesis to its use as a fluorescent probe for imaging applications. In addition, TFB-1,3-diol has been found to be effective in inhibiting certain enzymes and proteins, making it a promising tool for drug design and development.
Aplicaciones Científicas De Investigación
Synthesis of Polyfluorinated Organic Compounds
Tetrafluorobenzene-1,3-diol serves as a key building block in the synthesis of polyfluorinated organic compounds. Its use has been highlighted in the review of methodologies involving 1,4-diiodo-2,3,5,6-tetrafluorobenzene (DITFB), a polyfluorinated compound of major importance in chemical transformations (Sapegin & Krasavin, 2018).
Structural Studies in Crystallography
1,2,3,5-Tetrafluorobenzene, closely related to this compound, has been examined for its crystal structure, providing insights into the role of weak intermolecular interactions in the packing of predominantly non-polar compounds. Such structural analyses contribute significantly to the understanding of material properties (Thakur et al., 2010).
Development of Electron-Deficient Materials
Research into the synthesis of electron-deficient oxacalix[2]arene[2]triazines from this compound derivatives demonstrates the compound's utility in creating materials with unique electronic properties. These developments have potential implications in materials science and electronic engineering (Yang et al., 2013).
Safety and Hazards
Tetrafluorobenzene-1,3-diol is classified as an irritant . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with the skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .
Direcciones Futuras
Propiedades
IUPAC Name |
2,4,5,6-tetrafluorobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4O2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQBQVXMWOFCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345218 | |
| Record name | Tetrafluorobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16840-25-8 | |
| Record name | Tetrafluorobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)








![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)

